N~1~-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
Overview
Description
N~1~-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Substitution Reaction: The benzothiazole derivative is then subjected to a substitution reaction with 4-bromoacetophenone to introduce the phenyl group.
Formation of Triazole Moiety: The triazole moiety is introduced by reacting the intermediate with 4-methyl-4H-1,2,4-triazole-3-thiol under basic conditions.
Final Coupling: The final compound is obtained by coupling the benzothiazole and triazole intermediates using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide) or electrophilic substitution using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or brominated derivatives.
Scientific Research Applications
N~1~-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer, bacterial infections, and neurological disorders.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N1-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding site. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE
- 2-({[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]IMINO}METHYL)PHENOL
Uniqueness
N~1~-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is unique due to its specific combination of benzothiazole and triazole moieties, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS2/c1-12-3-8-15-16(9-12)27-18(22-15)13-4-6-14(7-5-13)21-17(25)10-26-19-23-20-11-24(19)2/h3-9,11H,10H2,1-2H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJSDAVJKCWOBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NN=CN4C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.